molecular formula C13H12N4OS B11118430 6-Amino-3-methyl-4-(3-methylthiophen-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 309926-68-9

6-Amino-3-methyl-4-(3-methylthiophen-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11118430
CAS No.: 309926-68-9
M. Wt: 272.33 g/mol
InChI Key: QXXHGPOEEPMENN-UHFFFAOYSA-N
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Description

6-Amino-3-methyl-4-(3-methylthiophen-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the class of pyrano[2,3-c]pyrazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-methyl-4-(3-methylthiophen-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be achieved through a one-pot multicomponent reaction. This involves the reaction of ethyl 3-oxobutanoate, hydrazine hydrate, five-membered heterocyclic aldehydes, and malononitrile in the presence of an ionic liquid medium such as [BMIM]BF4 at 70–75°C for 110–120 minutes . This method offers excellent yields, straightforward protocol, and mild reaction conditions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-methyl-4-(3-methylthiophen-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted pyrano[2,3-c]pyrazole derivatives.

Scientific Research Applications

6-Amino-3-methyl-4-(3-methylthiophen-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-3-methyl-4-(3-methylthiophen-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with various molecular targets and pathways:

Properties

CAS No.

309926-68-9

Molecular Formula

C13H12N4OS

Molecular Weight

272.33 g/mol

IUPAC Name

6-amino-3-methyl-4-(3-methylthiophen-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C13H12N4OS/c1-6-3-4-19-11(6)10-8(5-14)12(15)18-13-9(10)7(2)16-17-13/h3-4,10H,15H2,1-2H3,(H,16,17)

InChI Key

QXXHGPOEEPMENN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2C(=C(OC3=NNC(=C23)C)N)C#N

solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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